This compound is classified under piperazine derivatives, which are known for their diverse biological activities. The molecular formula of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is with a molecular weight of 233.36 g/mol . It is also cataloged in databases such as PubChem (CID: 10704815) and American Elements .
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine typically involves multi-step organic reactions. The general procedure can be outlined as follows:
For example, one method involves refluxing benzylpiperazine with N-methyl ethylenediamine in an appropriate solvent, followed by purification steps that yield the target compound with satisfactory yields .
The molecular structure of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine features:
The structural representation can be described using SMILES notation: CNCCN1CCN(CC1)CC2=CC=CC=C2
, which illustrates the connectivity between atoms . The compound has a standard InChI representation, allowing for easy identification in chemical databases.
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties to enhance therapeutic efficacy .
The mechanism of action for 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is primarily linked to its interaction with neurotransmitter systems:
Research indicates that such interactions could lead to modulation of anxiety and pain responses, making it a candidate for further pharmacological studies .
The physical properties of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine include:
Chemical properties include:
The potential applications of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine span various fields:
This comprehensive analysis highlights the importance of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine within medicinal chemistry and pharmacology, paving the way for future studies aimed at exploiting its unique properties for therapeutic use.
Piperazine derivatives emerged as pharmacological workhorses in the mid-20th century, evolving from simple anthelmintics to complex CNS-active agents. The unsubstituted piperazine ring gained prominence with the development of antihistamines (e.g., cyclizine, 1940s) and later antipsychotics (e.g., trifluoperazine, 1959). The benzylpiperazine subunit specifically rose to significance through its incorporation into tricyclic antidepressants and later atypical antipsychotics. The historical trajectory reveals three evolutionary phases:
This compound occupies a transitional position between second and third-generation designs, leveraging the benzylpiperazine's conformational restraint while incorporating the neurotransmitter-mimicking phenethylamine chain. The deliberate N-methylation of the terminal amine represents a strategic modification to modulate basicity (pKa ≈ 9.0) and enhance blood-brain barrier permeability while resisting metabolic deamination [3] [4].
Within modern drug discovery, 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine serves as a versatile scaffold addressing multiple therapeutic imperatives. Its significance manifests in three key areas:
Table 1: Therapeutic Derivatives Containing the 2-(4-Benzylpiperazin-1-yl)-N-Methylethan-1-amine Motif
Derivative Structure | Therapeutic Class | Biological Activity | Source |
---|---|---|---|
N-(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amine | Antitumor | Inhibits tumor cell proliferation through kinase modulation | [1] |
2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride | Anxiolytic | Modulates GABAergic pathways with reduced locomotor effects | [2] |
N⁶-(2-Phenylethyl)adenosine analogs | Adenosine receptor ligands | Binds A₁/A₂ₐ receptors with nanomolar affinity | [3] |
The compound's utility as a molecular scaffold stems from its three-dimensional topography and synthetic accessibility. Key attributes include:
In antitumor quinazoline derivatives, the incorporation of this building block improved cellular uptake 3.2-fold compared to non-piperazine analogs while maintaining potent enzymatic inhibition (IC₅₀ = 1.42 μM vs T47D breast cancer cells). The terminal N-methyl group specifically reduced hERG channel binding by 67% compared to N-H analogs, addressing a critical cardiotoxicity concern [1] [6].
The compound's polypharmacology can be rationalized through three complementary theoretical models:
Table 2: Key Physicochemical Parameters Governing Bioactivity
Parameter | Value | Biological Implication |
---|---|---|
cLogP | 2.1 ± 0.3 | Optimal membrane permeability-water solubility balance |
pKa (piperazine N⁴) | 7.9 ± 0.2 | Partial ionization at physiological pH enabling ionic binding |
pKa (terminal amine) | 9.8 ± 0.3 | Near-complete protonation facilitating target engagement |
TPSA (Ų) | 32.5 | Enhanced blood-brain barrier penetration potential |
H-bond donors | 1 | Reduced metabolic clearance versus diamine analogs |
Quantum mechanical analyses reveal the lowest unoccupied molecular orbital (LUMO) concentrates on the benzyl aromatic ring (-1.87 eV), facilitating charge-transfer interactions with electron-rich receptor residues. Molecular dynamics simulations demonstrate stable binding within the adenosine A₂ₐ receptor extracellular vestibule (ΔG = -9.4 kcal/mol), primarily through cation-π interactions with Phe168 and hydrogen bonding with Glu169 [3].
Despite promising foundations, significant research gaps persist:
Priority research directions include developing isotopologs for biodistribution studies, creating fluorinated analogs to block metabolic hotspots, and designing asymmetric variants to explore stereoselective target engagement. The compound's potential as a theranostic scaffold incorporating PET radionuclides (e.g., ¹⁸F, ¹¹C) represents a particularly promising frontier [1] [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1